

Application of Diallyl Succinate in Dental Resins and Composites: Application Notes and Protocols

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Compound of Interest		
Compound Name:	Diallyl succinate	
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Abstract

Diallyl succinate, a diester of succinic acid and allyl alcohol, presents potential as a crosslinking monomer in dental resins and composites. Its bifunctional nature, with two reactive allyl groups, allows for its incorporation into polymer networks, potentially influencing the mechanical and physical properties of the final restorative material. This document provides an overview of the potential application of diallyl succinate in dental materials, including hypothetical formulations, experimental protocols for evaluation, and a summary of its known chemical and physical properties. It is important to note that while diallyl succinate is listed as a potential component in some dental patents, there is a notable lack of comprehensive studies and quantitative data specifically detailing its use and performance in dental resin formulations in publicly available literature. The information presented herein is therefore based on the general principles of dental composite formulation and testing, combined with available data on diallyl succinate and related copolymers.

Introduction

Dental composites are primarily composed of a resin matrix, inorganic fillers, a coupling agent, and an initiator system. The resin matrix typically consists of a blend of dimethacrylate monomers such as Bis-GMA (bisphenol A-glycidyl methacrylate), UDMA (urethane



dimethacrylate), and TEGDMA (triethylene glycol dimethacrylate). Crosslinking monomers are crucial for the development of a durable, three-dimensional polymer network that provides the restorative material with the necessary strength and stability.

Diallyl succinate (DAS) has been explored as a comonomer in polymerization with methyl methacrylate (MMA), a monomer also used in dental applications[1]. Its two allyl groups allow it to act as a crosslinking agent, which can lead to the formation of thermoset materials[1]. The use of diallyl esters in polymerization is characterized by a high tendency for intramolecular cyclization[1]. This document outlines the potential role of **diallyl succinate** in dental resin formulations and provides standardized protocols for its evaluation.

Chemical and Physical Properties of Diallyl Succinate

A summary of the key properties of **diallyl succinate** is provided in the table below. Understanding these properties is essential for its potential incorporation into dental resin formulations.

Property	Value	Reference
Chemical Formula	C10H14O4	[2]
Molecular Weight	198.22 g/mol	[1]
CAS Number	925-16-6	[1][2]
Density	1.051 g/mL at 25 °C	[2]
Boiling Point	105 °C at 3 mm Hg	[2]
Refractive Index (n20/D)	1.454	[2]

Hypothetical Dental Composite Formulation

While specific formulations containing **diallyl succinate** are not readily available in the literature, a hypothetical formulation can be proposed for research purposes based on standard dental composite compositions. **Diallyl succinate** could potentially be used as a partial or full replacement for traditional crosslinking diluent monomers like TEGDMA.



Component	Function	Hypothetical Weight %
Bis-GMA	Base Monomer	40-60%
UDMA	Base Monomer	10-30%
Diallyl Succinate	Crosslinking Monomer	10-30%
Silanized Barium Glass	Filler	60-80% (of total composite)
Fumed Silica	Filler (rheology modifier)	1-5% (of total composite)
Camphorquinone (CQ)	Photoinitiator	0.2-0.5%
Ethyl-4- (dimethylamino)benzoate (EDMAB)	Co-initiator	0.5-1.0%
Hydroquinone monomethyl ether (MEHQ)	Inhibitor	0.01-0.02%

Experimental Protocols

The following protocols are standard methods used to evaluate the performance of dental resin composites. These can be adapted to test formulations containing **diallyl succinate**.

Synthesis of Diallyl Succinate

Diallyl succinate can be synthesized via Fischer-Speier esterification of succinic acid with allyl alcohol[1].

- Materials: Succinic acid, allyl alcohol (in excess to act as reactant and solvent), acid catalyst (e.g., sulfuric acid).
- Procedure:
 - Combine succinic acid and excess allyl alcohol in a round-bottom flask.
 - Add a catalytic amount of sulfuric acid.
 - Heat the mixture under reflux.



- Continuously remove the water byproduct to drive the equilibrium towards the formation of the diallyl ester[1].
- Purify the resulting diallyl succinate through distillation under reduced pressure.

Preparation of Experimental Dental Composite

- Procedure:
 - In a light-protected container, mix the resin monomers (Bis-GMA, UDMA, and diallyl succinate) until a homogeneous solution is formed.
 - Add the photoinitiator system (CQ and EDMAB) and the inhibitor (MEHQ) and mix thoroughly.
 - Gradually incorporate the silanized filler particles (barium glass and fumed silica) into the resin matrix in small increments.
 - Mix until a uniform, paste-like consistency is achieved.
 - Store the composite paste in a light-proof container at a cool temperature.

Measurement of Mechanical and Physical Properties

The following tests are critical for characterizing the performance of a new dental composite formulation.

- Flexural Strength and Modulus:
 - Protocol: Prepare bar-shaped specimens (e.g., 25 mm x 2 mm x 2 mm) by filling a mold with the composite paste and light-curing according to ISO 4049 standards. After postcuring storage, subject the specimens to a three-point bending test using a universal testing machine.
- Compressive Strength:
 - Protocol: Prepare cylindrical specimens (e.g., 4 mm diameter x 6 mm height). After curing and storage, apply a compressive load along the long axis of the cylinder until fracture



using a universal testing machine.

- Degree of Conversion (DC):
 - Protocol: Measure the DC using Fourier Transform Infrared Spectroscopy (FTIR) by comparing the ratio of the aliphatic C=C peak (at approximately 1638 cm⁻¹) to an internal aromatic C=C reference peak (at approximately 1608 cm⁻¹) before and after light-curing.
- Polymerization Shrinkage:
 - Protocol: Determine the volumetric shrinkage using a mercury dilatometer or by measuring the density of the uncured and cured composite material (e.g., using a gas pycnometer).
- Water Sorption and Solubility:
 - Protocol: Prepare disc-shaped specimens and measure their initial mass. Immerse the specimens in distilled water for a specified period (e.g., 7 days) and then measure their mass again. Subsequently, dry the specimens to a constant mass and re-weigh to calculate water sorption and solubility according to ISO 4049.

Biocompatibility Testing

 Protocol: Conduct in vitro cytotoxicity tests (e.g., MTT assay) on extracts of the cured composite material using relevant cell lines (e.g., human gingival fibroblasts) to assess any potential adverse biological effects.

Visualizations

Experimental Workflow for Composite Preparation and Testing

Caption: Workflow for the preparation and evaluation of dental composites.

Radical Polymerization Pathway

Caption: Simplified radical polymerization pathway for diallyl succinate.

Discussion and Future Directions

Methodological & Application





The inclusion of **diallyl succinate** in dental resin composites is theoretically plausible due to its crosslinking capabilities. Its aliphatic ester structure may offer different degradation profiles and biocompatibility compared to aromatic-based monomers like Bis-GMA. Furthermore, the succinate moiety is a component of the Krebs cycle, which might suggest favorable biological properties.

However, the lack of published data on the performance of **diallyl succinate** in dental composites means that its potential benefits and drawbacks remain speculative. Key areas for future research include:

- Copolymerization Kinetics: Investigating the reactivity ratios of diallyl succinate with common dental monomers (Bis-GMA, UDMA, TEGDMA) to understand its incorporation into the polymer network.
- Mechanical Properties: A thorough evaluation of the flexural strength, compressive strength, and fracture toughness of composites containing varying concentrations of diallyl succinate.
- Polymerization Stress: Allyl-based monomers can sometimes exhibit different polymerization kinetics, which may influence the development of polymerization stress, a critical factor in the longevity of dental restorations.
- Biocompatibility: Detailed in vitro and in vivo studies are necessary to confirm the biocompatibility of diallyl succinate-based dental composites.
- Degradation Studies: Assessing the hydrolytic and enzymatic stability of polymers containing diallyl succinate in a simulated oral environment.

In conclusion, while **diallyl succinate** is a candidate for exploration in dental biomaterials research, extensive experimental validation is required to ascertain its suitability and performance characteristics for clinical applications. The protocols and information provided in this document serve as a foundational guide for researchers venturing into this area.

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References

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